

# Spectroscopic and Synthetic Profile of 2-(Phenylsulfonyl)acetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Phenylsulfonyl)acetophenone

Cat. No.: B1293529

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for **2-(phenylsulfonyl)acetophenone**, a  $\beta$ -ketosulfone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for **2-(phenylsulfonyl)acetophenone** in the public domain, this guide utilizes data from its close structural analog, 2-(p-toluenesulfonyl)acetophenone, to provide a reliable and informative spectroscopic profile. This approach is scientifically justified by the minimal expected electronic influence of the para-methyl group on the core spectroscopic features.

## Spectroscopic Data

The spectroscopic data for the analogous compound, 2-(p-toluenesulfonyl)acetophenone, is summarized below. These values provide a strong predictive framework for the spectral characteristics of **2-(phenylsulfonyl)acetophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data for 2-(p-Toluenesulfonyl)acetophenone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.95 - 7.25	m	9H	Aromatic protons
4.75	s	2H	CH <sub>2</sub>
2.40	s	3H	CH <sub>3</sub> (p-toluene)

Note: For **2-(phenylsulfonyl)acetophenone**, the singlet at 2.40 ppm would be absent, and the integration of the aromatic region would correspond to 10H.

Table 2: <sup>13</sup>C NMR Data for 2-(p-Toluenesulfonyl)acetophenone

Chemical Shift ( $\delta$ ) ppm	Assignment
191.0	C=O
145.0	Aromatic C-S
138.0	Aromatic C-C=O
134.0 - 128.0	Aromatic CH
65.0	CH <sub>2</sub>
21.5	CH <sub>3</sub> (p-toluene)

Note: The signal at 21.5 ppm would be absent in the spectrum of **2-(phenylsulfonyl)acetophenone**.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(p-Toluenesulfonyl)acetophenone

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1685	Strong	C=O stretch
~1595, 1450	Medium	Aromatic C=C stretch
~1320, 1150	Strong	S=O (sulfonyl) asymmetric and symmetric stretch

## Mass Spectrometry (MS)

While a specific experimental mass spectrum for **2-(phenylsulfonyl)acetophenone** is not readily available, the expected fragmentation pattern can be predicted based on the behavior of similar ketones and sulfones. The molecular ion peak (M<sup>+</sup>) would be expected at m/z 260. Key fragmentation pathways would likely involve the cleavage of the C-S bond and the C-C bond adjacent to the carbonyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-(Phenylsulfonyl)acetophenone**

m/z	Predicted Fragment Ion
260	[M] <sup>+</sup>
141	[C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

A standard and effective method for the synthesis of **2-(phenylsulfonyl)acetophenone** is the reaction of α-bromoacetophenone with sodium benzenesulfinate.

## Synthesis of 2-(Phenylsulfonyl)acetophenone

## Materials:

- $\alpha$ -Bromoacetophenone
- Sodium benzenesulfinate
- Ethanol (or other suitable solvent)
- Deionized water

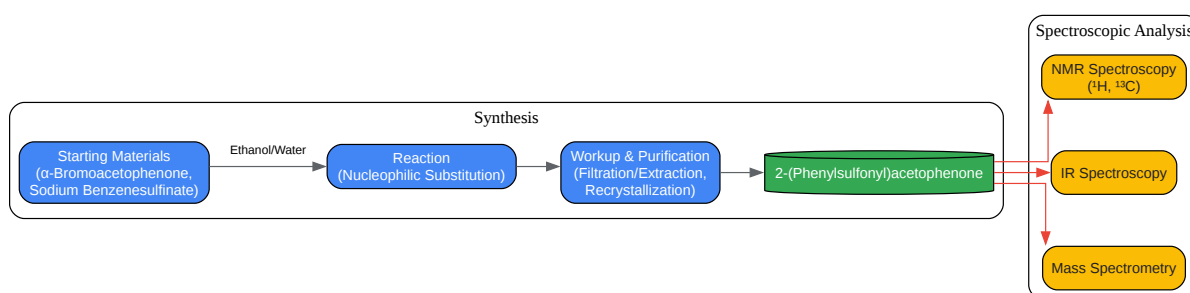
## Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 equivalent) in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.
- In a separate beaker, dissolve  $\alpha$ -bromoacetophenone (1.0 equivalent) in ethanol.
- Add the  $\alpha$ -bromoacetophenone solution dropwise to the stirred sodium benzenesulfinate solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
- If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
- If the product does not precipitate, the solvent can be partially removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
- The crude **2-(phenylsulfonyl)acetophenone** can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

## Visualizations

### Experimental Workflow

The logical flow of the synthesis and subsequent spectroscopic analysis is depicted in the following diagram.



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Caption: A flowchart illustrating the synthesis and spectroscopic analysis of **2-(Phenylsulfonyl)acetophenone**.

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